An In-depth Technical Guide to (3R)-3-aminoheptanoic Acid Hydrochloride: Core Properties and Analytical Characterization
An In-depth Technical Guide to (3R)-3-aminoheptanoic Acid Hydrochloride: Core Properties and Analytical Characterization
This guide provides a detailed examination of (3R)-3-aminoheptanoic acid hydrochloride, a chiral non-proteinogenic amino acid derivative. Designed for researchers, chemists, and drug development professionals, this document synthesizes its fundamental physicochemical properties, outlines robust analytical methodologies for its characterization, and discusses essential handling and safety protocols. The insights herein are framed to explain not just the methods, but the scientific rationale underpinning them, ensuring a comprehensive understanding for its application in research and development.
Introduction and Chemical Identity
(3R)-3-aminoheptanoic acid hydrochloride is a chiral building block of interest in medicinal chemistry and organic synthesis. As a gamma-amino acid (GABA) analogue with a defined stereocenter, it presents a valuable scaffold for constructing more complex molecules with specific three-dimensional orientations. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions and biological assays compared to its freebase form.[1]
This guide focuses on the R-enantiomer, whose specific stereochemistry can be critical for achieving desired pharmacological activity or selectivity in target binding. Understanding its core properties is the foundational first step for its effective use as an intermediate or a component in a larger molecular design.
Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. These parameters are critical for everything from reaction setup and solvent selection to formulation and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assessment. The core physicochemical data for (3R)-3-aminoheptanoic acid hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 865188-30-3 | [2] |
| Molecular Formula | C₇H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 181.66 g/mol | [2][3] |
| Chemical Structure | CCCCCCC(O)=O · HCl | |
| Appearance | White to off-white powder/crystalline solid (Typical) | [4] |
| Solubility | Expected to have high solubility in water. | [1] |
| Storage Temperature | 4°C; Keep in a dry, cool, and well-ventilated place. | [2][5] |
| SMILES | CCCCCCC(=O)O.Cl | [3] |
| InChI Key | RKLUJWKWWPBXAA-BYPYZUCNSA-N (for the R-enantiomer) | [4] |
Synthesis and Sourcing Context
(3R)-3-aminoheptanoic acid hydrochloride is not a naturally occurring compound and is produced via chemical synthesis. Its preparation requires methods that can control stereochemistry, such as asymmetric synthesis or the chiral resolution of a racemic mixture of 3-aminoheptanoic acid. While specific, detailed synthesis routes are often proprietary, the process generally involves creating the chiral amine center at the C3 position.
For the intended audience of this guide, the compound is typically procured from specialized chemical suppliers as a research-grade material.[6] It is crucial for the end-user to assume responsibility for confirming the identity and purity of the received material, as analytical data may not always be provided by the supplier. The following section details a self-validating workflow to perform this essential verification.
Analytical Characterization Workflow
Ensuring the identity, purity, and strength of a starting material is a cornerstone of scientific integrity. A multi-step analytical approach is required to fully characterize (3R)-3-aminoheptanoic acid hydrochloride. The causality is clear: we must first confirm the molecule's structure before we can confidently quantify its purity.
Experimental Protocol: Purity Determination by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The choice of a C18 reversed-phase column is logical for this molecule, which has moderate polarity. Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 205-210 nm) is necessary to detect the carboxylic acid group.
-
Objective: To separate and quantify any process-related impurities or degradation products.
-
Instrumentation: HPLC system with UV/Vis detector.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient Program:
-
0-2 min: 5% B
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2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve in 10 mL of Mobile Phase A to create a 0.5 mg/mL solution.
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
The Relative Standard Deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak relative to the total area of all peaks to determine chromatographic purity.
Experimental Protocol: Assay by Potentiometric Titration
For a hydrochloride salt of an amino acid, a potentiometric titration is a classic and reliable method to determine its assay (or strength).[1] This technique quantifies the substance based on the stoichiometry of an acid-base reaction. We are titrating the hydrochloride salt and the carboxylic acid proton with a strong base.
-
Objective: To accurately quantify the amount of (3R)-3-aminoheptanoic acid hydrochloride in the material.
-
Instrumentation: Automatic titrator with a calibrated pH electrode.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Sample Preparation:
-
Accurately weigh approximately 80-100 mg of the compound into a clean beaker.
-
Dissolve in 50 mL of deionized water.
-
-
Procedure:
-
Immerse the calibrated pH electrode and the titrant dispensing tube into the sample solution.
-
Start the titration, adding the 0.1 M NaOH titrant in small, precise increments.
-
Record the pH of the solution after each addition, continuing well past the final equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve, typically by calculating the first or second derivative. Two equivalence points are expected: one for the HCl and one for the carboxylic acid.
-
Calculate the assay using the volume of NaOH consumed to reach the second equivalence point, the molarity of the NaOH, the sample weight, and the molecular weight of the compound.
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Safety, Handling, and Storage
While specific safety data for the (3R)-enantiomer is not widely published, data for the analogous (3S)-3-aminoheptanoic acid hydrochloride can be used as a reliable surrogate for risk assessment.[4][7] Good laboratory practices should always be followed.
-
GHS Hazard Classification (presumed):
-
Hazard Statements:
-
Precautionary Measures:
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Recommended storage is often refrigerated (4°C) for long-term stability.[2]
-
Spill Response: Sweep up spilled solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[5]
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Conclusion
(3R)-3-aminoheptanoic acid hydrochloride is a specific, chiral chemical entity with defined physical properties. While detailed application and biological activity data are not extensively available in public literature, its value as a synthetic building block is clear. For any researcher intending to use this compound, the foremost responsibility is rigorous analytical verification. The workflows and protocols detailed in this guide provide a robust framework for establishing the identity, purity, and quality of the material, ensuring the reliability and reproducibility of subsequent experimental work.
References
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NextSDS. (n.d.). (3R)-3-aminoheptanoic acid — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). (3S)-3-aminoheptanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminoheptanoic acid. Retrieved from [Link]
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NextSDS. (n.d.). (3S)-3-aminoheptanoic acid — Chemical Substance Information. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). WO2007034909A1 - Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative.
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Siddiqui, F. A., et al. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry, 72, 127-132. Retrieved from [Link]
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